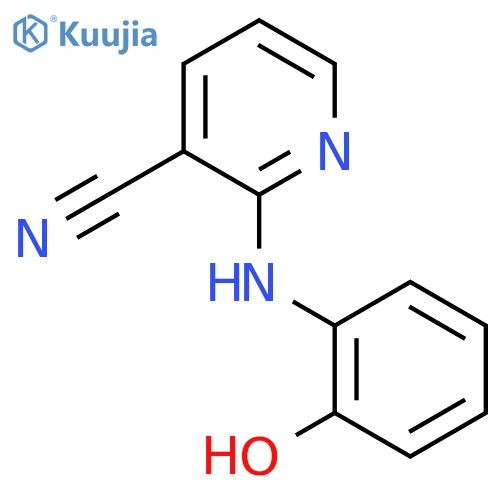Cas no 1803581-53-4 (2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile)

1803581-53-4 structure
商品名:2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile
2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- AKOS033766348
- 2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile
- 2-(2-hydroxyanilino)pyridine-3-carbonitrile
- EN300-215636
- 1803581-53-4
- Z2109017305
- 3-Pyridinecarbonitrile, 2-[(2-hydroxyphenyl)amino]-
- 2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile
-
- インチ: 1S/C12H9N3O/c13-8-9-4-3-7-14-12(9)15-10-5-1-2-6-11(10)16/h1-7,16H,(H,14,15)
- InChIKey: HKOQKICHRJEKDD-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC=CC=1NC1C(C#N)=CC=CN=1
計算された属性
- せいみつぶんしりょう: 211.074561919g/mol
- どういたいしつりょう: 211.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Predicted)
- ふってん: 372.1±37.0 °C(Predicted)
- 酸性度係数(pKa): 9.49±0.35(Predicted)
2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-215636-0.1g |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 0.1g |
$272.0 | 2023-11-13 | |
| Aaron | AR01BCLD-10g |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 10g |
$4667.00 | 2023-12-14 | |
| Enamine | EN300-215636-10g |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 10g |
$3376.0 | 2023-11-13 | |
| A2B Chem LLC | AW08053-500mg |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 500mg |
$681.00 | 2024-04-20 | |
| Aaron | AR01BCLD-500mg |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 500mg |
$868.00 | 2025-02-11 | |
| 1PlusChem | 1P01BCD1-500mg |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 500mg |
$820.00 | 2024-06-18 | |
| 1PlusChem | 1P01BCD1-50mg |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 50mg |
$279.00 | 2024-06-18 | |
| A2B Chem LLC | AW08053-100mg |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 100mg |
$322.00 | 2024-04-20 | |
| A2B Chem LLC | AW08053-5g |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 5g |
$2432.00 | 2024-04-20 | |
| Enamine | EN300-215636-1.0g |
2-[(2-hydroxyphenyl)amino]pyridine-3-carbonitrile |
1803581-53-4 | 95% | 1g |
$785.0 | 2023-05-24 |
2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
1803581-53-4 (2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile) 関連製品
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
